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Compound of Interest

Compound Name: ODM-203

Cat. No.: B8093364 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals working with ODM-203. The

information is designed to help optimize treatment duration for maximal therapeutic effect in

experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for ODM-203 treatment duration in preclinical in

vivo models?

A1: Based on published preclinical studies, a continuous daily oral dosing schedule for 12 to 21

days has been shown to be effective in demonstrating anti-tumor activity in xenograft models.

[1] For instance, in an RT4 xenograft model, treatment was administered for 21 consecutive

days, while in an SNU16 xenograft model, a 12-day treatment period was sufficient to show

significant tumor growth inhibition.[1] In an orthotopic Renca syngeneic model, treatment was

carried out for 21 consecutive days.

Q2: How was the treatment duration for the Phase I/IIa clinical trial (NCT02264418)

determined?

A2: The clinical trial utilized a dose-escalation design where patients received ODM-203 daily

in 4-week (28-day) cycles.[2][3] Treatment was continued until disease progression or the

occurrence of dose-limiting toxicities.[2] This design allows for the determination of a maximum

tolerated dose and assesses efficacy over a prolonged period. The median time on treatment
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for all patients in the study was 10.1 weeks, and for patients receiving the optimal 400 mg daily

dose, the median treatment duration was 14.5 weeks.[2][3][4]

Q3: Are there any data on intermittent versus continuous dosing for ODM-203?

A3: Currently, published data from both preclinical and clinical studies on ODM-203 have

focused on continuous daily dosing schedules.[1][2][3] There is no available information directly

comparing the efficacy of intermittent versus continuous dosing of ODM-203.

Q4: What is the mechanism of action of ODM-203 and how might this influence treatment

duration?

A4: ODM-203 is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors

(FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[5][6][7] By inhibiting

these pathways, ODM-203 can suppress tumor cell proliferation and angiogenesis.[5][6] The

dual-targeting mechanism suggests that sustained inhibition may be necessary to control both

tumor growth and the formation of new blood vessels that supply the tumor.

Troubleshooting Guide
Problem: I am not observing significant tumor growth inhibition in my xenograft model within a

14-day treatment window.

Possible Solutions:

Verify Model Dependency: Confirm that your tumor model is dependent on FGFR and/or

VEGFR signaling. ODM-203 is most effective in cell lines with known FGFR or VEGFR

alterations.[6]

Dose Optimization: Ensure that the administered dose of ODM-203 is within the effective

range reported in preclinical studies (e.g., 20-40 mg/kg/day).[8]

Extend Treatment Duration: Consider extending the treatment duration. Preclinical studies

have reported effective treatment periods of up to 21 days.[1][8] Continuous daily

administration is key.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD analysis

to ensure that adequate drug exposure is being achieved and maintained in your model

system.

Problem: I am observing toxicity in my animal model before the planned treatment course is

complete.

Possible Solutions:

Dose Reduction: Consider reducing the daily dose of ODM-203. While generally well-

tolerated in preclinical models, individual models may exhibit different sensitivities.

Monitor for On-Target Toxicities: Be aware of potential on-target toxicities associated with

FGFR and VEGFR inhibition, such as hyperphosphatemia.

Consult Published Safety Data: Refer to the safety and tolerability data from the Phase I/IIa

clinical trial for information on observed adverse events in humans, which may provide

insights into potential translational toxicities.[2][3][4]

Data Presentation
Table 1: Summary of ODM-203 In Vitro Potency

Target IC50 (nM)

FGFR1 11

FGFR2 16

FGFR3 6

FGFR4 35

VEGFR1 26

VEGFR2 9

VEGFR3 5

Data from recombinant kinase assays.
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Table 2: Summary of ODM-203 Cellular Activity

Cell Line (Receptor) Assay IC50 (nM)

H1581 (FGFR1) Proliferation 104

SNU16 (FGFR2) Proliferation 129

RT4 (FGFR3) Proliferation 192

HUVEC VEGF-driven tube formation 33

Source:[1]

Table 3: Overview of ODM-203 Preclinical In Vivo Studies

Model Treatment Duration Dosing Schedule Outcome

RT4 Xenograft 21 days Daily Oral
Significant tumor

growth inhibition

SNU16 Xenograft 12 days Daily Oral
Significant tumor

growth inhibition

Renca Orthotopic

Syngeneic
21 days Daily Oral

Inhibition of primary

tumor growth and lung

nodules

Source:[1][8][9]

Table 4: ODM-203 Phase I/IIa Clinical Trial (NCT02264418) Treatment Duration

Patient Cohort Median Treatment Duration

All Patients 10.1 weeks

Patients on 400 mg/day 14.5 weeks

Source:[2][3][4]
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Experimental Protocols
Subcutaneous Xenograft Model Protocol (Adapted from published studies[1])

Cell Implantation: Subcutaneously inject 1 x 106 cancer cells (e.g., RT4 or SNU16)

suspended in a 1:1 mixture of appropriate cell culture medium and Matrigel into the flank of

athymic nude mice.

Tumor Growth Monitoring: Monitor tumor growth twice weekly using caliper measurements.

Treatment Initiation: Begin oral treatment with ODM-203 when the average tumor volume

reaches approximately 100 mm³.

Dosing: Administer ODM-203 daily by oral gavage at the desired dose for the planned

duration (e.g., 12 or 21 days).

Endpoint: At the end of the treatment period (typically 4 hours after the last dose), sacrifice

the animals and collect plasma and tumor samples for further analysis.
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Caption: Simplified signaling pathway of ODM-203, a dual inhibitor of FGFR and VEGFR.
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Caption: General experimental workflow for preclinical in vivo efficacy studies of ODM-203.
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Caption: Relationship between ODM-203 treatment duration, efficacy, and toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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